4,4-Difluoropyrrolidine-3-carboxylic acid

Description

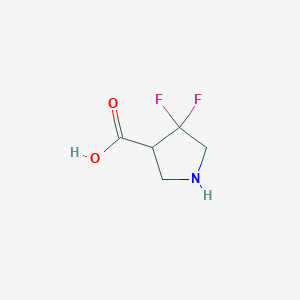

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoropyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2/c6-5(7)2-8-1-3(5)4(9)10/h3,8H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEIOVYMYKQWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,4 Difluoropyrrolidine 3 Carboxylic Acid

Established Synthetic Routes to the 4,4-Difluoropyrrolidine Core

The construction of the 4,4-difluoropyrrolidine ring system is a key challenge that has been addressed through various synthetic strategies. These methods focus on introducing the geminal difluoro moiety at the C4-position of the pyrrolidine (B122466) ring either by fluorinating a pre-existing pyrrolidine precursor or by building the ring from a fluorinated acyclic starting material.

Deoxyfluorination Strategies for Pyrrolidine Precursors (e.g., from hydroxylated analogs)

Deoxyfluorination is a common method for introducing fluorine by replacing hydroxyl or carbonyl groups. Reagents like diethylaminosulfur trifluoride (DAST) are frequently employed for this transformation.

An established approach involves the fluorination of a 4-keto-L-proline derivative. nih.gov For instance, the synthesis of Z-4,4-difluoro-L-proline benzyl (B1604629) ester is achieved by treating Z-4-keto-L-proline benzyl ester with DAST. nih.gov This method is also applicable to dipeptide derivatives containing a 4-keto-L-proline unit, allowing for the late-stage introduction of the difluoro group. nih.gov

Another strategy utilizes dihydroxylated proline precursors. A direct bis-deoxyfluorination of 3,4-dihydroxyproline (B1205037) derivatives has been shown to yield difluorinated prolines. lookchem.com This approach highlights the ability to convert readily accessible hydroxylated pyrrolidines into their difluorinated counterparts.

| Precursor | Fluorinating Agent | Product | Reference |

| Z-4-keto-L-proline benzyl ester | DAST | Z-4,4-difluoro-L-proline benzyl ester | nih.gov |

| 3,4-dihydroxyproline derivative | DAST | 3,4-difluoro-L-proline | lookchem.com |

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are widely used due to their stability, safety, and effectiveness. juniperpublishers.comwikipedia.org These reagents are generally derived from fluorine gas and feature electron-withdrawing groups attached to the nitrogen to reduce the electron density on the fluorine atom. juniperpublishers.comnih.gov

While direct electrophilic fluorination of an unsubstituted pyrrolidine ring at the C4 position is challenging, this strategy is often employed in the synthesis of precursors or related heterocyclic systems. For example, Selectfluor® has been used for the transfer-fluorination of 1,4-dihydropyridines to create difluorinated tetrahydropyridines. rsc.org The mechanism of electrophilic fluorination is complex and can proceed through either an SN2 or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions. wikipedia.orgnih.gov

| Reagent Class | Common Examples | Key Features | Reference |

| N-F Reagents | NFSI, Selectfluor®, N-fluoro-o-benzenedisulfonimide (NFOBS) | Crystalline, bench-top stable reagents. juniperpublishers.com | wikipedia.org |

| N-fluoropyridinium salts | 1-fluoro-2,4,6-trimethylpyridinium triflate | Reactivity can be tuned by altering substituents on the pyridine (B92270) ring. researchgate.net | researchgate.net |

Radical Cyclization Methodologies

Radical cyclization reactions offer a powerful method for constructing cyclic systems, including nitrogen heterocycles like pyrrolidines. nih.govnih.gov These reactions are known for their high functional group tolerance and ability to form rings even in sterically demanding environments. nih.gov

The synthesis of the pyrrolidine core can be achieved through radical cyclization of unsaturated precursors. For example, metalloenzyme-catalyzed radical cyclization of bromo-propanamides has been developed for synthesizing γ-lactams, which are direct precursors to pyrrolidines. nih.gov Another approach involves the photo-induced radical reaction of allyl 2-iodobenzenes to form heterocyclic compounds. nih.gov While not directly reported for 4,4-difluoropyrrolidine-3-carboxylic acid, these methodologies could be adapted by using appropriately substituted acyclic radical precursors containing a gem-difluoro moiety. The process typically involves the generation of a radical which then undergoes an intramolecular cyclization to form the ring. nih.govyoutube.com

Multi-Step Synthesis from Acyclic Intermediates

Building the pyrrolidine ring from acyclic, difluorinated starting materials is a robust strategy that avoids the use of potentially hazardous deoxyfluorinating agents in later steps. acs.org A notable example is the synthesis of racemic 4,4-difluoropyrrolidin-3-ol. acs.org

The synthesis begins with readily available ethyl 2-bromo-2,2-difluoroacetate. An indium-mediated Reformatsky reaction with N-Boc-2-aminoacetaldehyde yields an alcohol intermediate. Following deprotection of the Boc group with trifluoroacetic acid, the pyrrolidinone ring is formed upon treatment with a base like triethylamine. This pyrrolidinone can then be further functionalized to introduce the desired carboxylic acid group and stereochemistry. acs.org This approach allows for the assembly of the pyrrolidine ring with the gem-difluoro group already in place. acs.org

Enantioselective Synthesis of Chiral this compound Stereoisomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing enantioselective syntheses to access specific stereoisomers of this compound is of significant importance.

Chiral Pool Approaches (e.g., from L-(+)-tartaric acid, L-proline derivatives)

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials to impart chirality to the final molecule. L-(+)-tartaric acid and L-proline derivatives are common starting points for this strategy. acs.orgorganic-chemistry.org

From L-(+)-tartaric acid: An enantioselective route to (R)-4,4-difluoropyrrolidin-3-ol, a close precursor to the target carboxylic acid, has been developed starting from L-(+)-tartaric acid. acs.orgnih.gov This method leverages the inherent C2 symmetry of a (3R,4R)-3,4-dihydroxypyrrolidine intermediate, which is derived from the natural chiral starting material. acs.org The diol is then converted to the difluoride, preserving the stereochemical integrity.

From L-proline derivatives: A direct and improved synthesis of 4,4-difluoro-L-proline has been described starting from Boc-4-hydroxy-L-proline. nih.gov The hydroxyproline (B1673980) is first oxidized to Boc-4-keto-L-proline using chromium trioxide. nih.gov This ketone is then subjected to deoxyfluorination, for instance with DAST, to yield the desired 4,4-difluoro-L-proline derivative. nih.gov Additionally, (S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate, a commercially available compound derived from L-proline, can be hydrolyzed to afford N-Boc-4,4-difluoro-L-proline in high yield. chemicalbook.com

| Chiral Starting Material | Key Intermediate | Final Product (or Precursor) | Reference |

| L-(+)-tartaric acid | (3R,4R)-3,4-dihydroxypyrrolidine | (R)-4,4-difluoropyrrolidin-3-ol | acs.orgnih.gov |

| Boc-4-hydroxy-L-proline | Boc-4-keto-L-proline | Boc-4,4-difluoro-L-proline | nih.gov |

| (S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate | N/A | N-Boc-4,4-difluoro-L-proline | chemicalbook.com |

Asymmetric Catalysis

Asymmetric catalysis is a cornerstone for establishing chirality in the synthesis of complex molecules like this compound. By employing chiral catalysts, it is possible to produce specific enantiomers of the target molecule or its precursors, which is crucial for its application in medicinal chemistry and materials science.

Iridium-Diamine Catalyzed Asymmetric Transfer Hydrogenation

Iridium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a powerful and operationally simple method for the enantioselective reduction of ketones and imines to produce chiral alcohols and amines. nih.gov This methodology is particularly relevant for the synthesis of chiral pyrrolidine precursors. The catalysts are typically half-sandwich iridium complexes featuring a chiral diamine ligand. nih.govnih.gov The reaction often uses formic acid or isopropanol (B130326) as a safe and readily available hydrogen source. nih.gov

The key to high enantioselectivity lies in the design of the chiral diamine ligand, which controls the stereochemical outcome of the hydrogenation. nih.gov For instance, polymeric chiral diamine ligands have been developed that demonstrate high efficiency and recyclability, achieving excellent enantioselectivities (up to 99% ee) in the reduction of various functionalized ketones. nih.gov The activation of simple pyridines into pyridinium (B92312) salts can enhance reactivity and eliminate substrate inhibition, allowing for the highly efficient iridium-catalyzed asymmetric hydrogenation to yield chiral piperidines, a strategy adaptable to pyrrolidine synthesis.

Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition

The copper(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a highly effective method for constructing the pyrrolidine ring with controlled stereochemistry. nih.gov This reaction, often referred to as a "click reaction," is known for its high regioselectivity, mild reaction conditions, and tolerance of various functional groups. rsc.orgyoutube.comnih.gov

In a typical synthesis, an azomethine ylide is generated in situ from an α-amino acid or ester. This 1,3-dipole then reacts with an electron-deficient alkene (the dipolarophile) in the presence of a Cu(I) catalyst. The use of chiral ligands on the copper catalyst can induce asymmetry, leading to the formation of enantiomerically enriched pyrrolidine derivatives. For example, the reaction of an imino ester derived from glycine (B1666218) with a fluorinated alkene in the presence of a chiral copper(I) complex can provide a direct route to the 4,4-difluoropyrrolidine core. A study by Lu and coworkers demonstrated that a Cu(OAc)₂·H₂O/(S)-tol-BINAP catalyst system could be used to synthesize exo-pyrrolidine derivatives with four contiguous stereogenic centers, including a fluorinated quaternary center, in high yields and with excellent enantio- and diastereoselectivity. mdpi.com

| Method | Catalyst System | Key Transformation | Advantages | Relevant Findings |

|---|---|---|---|---|

| Iridium-Catalyzed ATH | [Ir(Cp*)Cl₂]₂ / Chiral Diamine Ligand | Asymmetric reduction of C=N or C=O bonds | High enantioselectivity, operational simplicity, use of safe hydrogen sources. nih.gov | Can achieve up to 99% ee for chiral amine/alcohol synthesis. nih.gov |

| Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition | Cu(I) salt / Chiral Ligand (e.g., BINAP) | [3+2] cycloaddition to form pyrrolidine ring | High regioselectivity, mild conditions, broad substrate scope. nih.govrsc.org | Effective for creating highly substituted, chiral pyrrolidines with multiple stereocenters. mdpi.com |

Diastereoselective Synthetic Pathways

When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is as critical as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective strategies often rely on substrate control, where the existing chirality in the molecule directs the stereochemical outcome of a subsequent reaction, or on the use of chiral auxiliaries.

The synthesis of fluorinated proline analogs often involves navigating a complex reaction network that can include neighboring group participation, rearrangements, and elimination pathways. rsc.org A common approach involves the deoxyfluorination of dihydroxyproline precursors. For instance, the synthesis of trans-3,4-difluoropyrrolidine has been achieved from trans-3,4-dihydroxypyrrolidine via the corresponding triflates. acs.org The stereochemistry of the starting diol dictates the diastereomeric outcome of the final product.

Another powerful strategy is the diastereoselective Michael addition. While not directly applied to the target molecule in the provided context, the principle is relevant. A cascade inter–intramolecular double Michael reaction has been used to synthesize highly functionalized cyclohexanones with excellent diastereoselectivity, demonstrating how sequential bond formation can be controlled to build complex cyclic systems with defined stereochemistry. beilstein-journals.org Such a strategy could be envisioned where a fluorinated Michael acceptor reacts with a suitable donor to construct the pyrrolidine ring diastereoselectively.

Protective Group Strategies and Functional Group Transformations in Synthesis

The synthesis of this compound involves the manipulation of two key functional groups: a secondary amine and a carboxylic acid. Protecting group chemistry is essential to temporarily mask these groups, preventing them from undergoing unwanted reactions during synthetic transformations at other sites of the molecule. jocpr.com

Protective Groups for Amines and Carboxylic Acids

The choice of protecting groups is governed by their ease of introduction and removal, as well as their stability to various reaction conditions. uchicago.edu

Amine Protection: The secondary amine of the pyrrolidine ring is typically protected as a carbamate. The most common protecting groups include tert-butoxycarbonyl (Boc), which is stable to a wide range of non-acidic conditions and is readily removed with acids like trifluoroacetic acid (TFA), and benzyloxycarbonyl (Cbz), which is removed by catalytic hydrogenation. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another option, notable for its removal under mild basic conditions. jocpr.com

Carboxylic Acid Protection: The carboxylic acid is most commonly protected as an ester. oup.comwikipedia.org Methyl or ethyl esters are simple to form but require relatively harsh saponification conditions (base hydrolysis) for removal, which could lead to racemization. oup.com Benzyl esters are advantageous as they can be removed under neutral conditions via hydrogenolysis. Tert-butyl esters are cleaved under acidic conditions, often concurrently with a Boc group. oup.com

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|---|

| Amine (R₂NH) | tert-butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N) | Strong acid (e.g., TFA, HCl) jocpr.com |

| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) | |

| Carboxylic Acid (RCOOH) | Benzyl ester | Bn | Bn-Br, base or PhCH₂OH, acid catalyst | H₂, Pd/C (Hydrogenolysis) oup.com |

| tert-butyl ester | tBu | Isobutene, acid catalyst | Strong acid (e.g., TFA, HCl) oup.com |

Functional Group Transformations

Functional group interconversions (FGIs) are essential for elaborating the core structure of this compound into more complex derivatives. imperial.ac.uk These transformations involve converting one functional group into another through processes like oxidation, reduction, or substitution. msu.edu

For example, the carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk However, since LiAlH₄ also reacts with many other functional groups, protection of the amine is necessary. Alternatively, the carboxylic acid can be converted to an acyl chloride and then reduced to an aldehyde using milder, more selective reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. msu.edu The hydroxyl group of a precursor could be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution, a key step in introducing the fluorine atoms. ub.edu

Advanced Purification Techniques Relevant to Synthetic Pathways

The purification of synthetic intermediates and the final this compound product is critical for ensuring high purity, especially when dealing with stereoisomers.

Flash Chromatography: This is a standard and widely used technique for the routine purification of organic compounds. rsc.org It utilizes a stationary phase (typically silica (B1680970) gel) and a solvent system to separate compounds based on polarity. It is effective for separating reaction products from starting materials and reagents. rsc.org

High-Performance Liquid Chromatography (HPLC): For difficult separations, particularly of diastereomers that may have very similar polarities, HPLC offers much higher resolution than standard column chromatography. nih.gov Reversed-phase HPLC is commonly used for purifying polar compounds like amino acids and their derivatives.

Chiral Chromatography: To separate enantiomers, chiral chromatography is the definitive analytical and preparative method. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. This is indispensable for obtaining enantiomerically pure forms of the final product or its precursors.

Recrystallization: This classical purification technique can be highly effective for obtaining crystalline solids in high purity. chemrxiv.org For chiral compounds that form conglomerates, it can sometimes be used for resolution. It is also an excellent method for removing minor impurities from a final product, provided a suitable solvent system can be found.

Chemical Reactivity and Derivatization of 4,4 Difluoropyrrolidine 3 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for derivatization through various nucleophilic acyl substitution reactions.

The conversion of the carboxylic acid group of 4,4-Difluoropyrrolidine-3-carboxylic acid into esters and amides is a fundamental transformation. Direct reaction with alcohols or amines is typically inefficient and requires activation of the carboxylic acid. libretexts.org Standard peptide coupling reagents are commonly employed to facilitate these reactions under mild conditions. rsc.org For instance, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylate for nucleophilic attack. researchgate.netreddit.com

Amidation follows a similar pathway, where primary or secondary amines act as nucleophiles. The direct conversion of carboxylic acids to amides can be challenging because amines are basic and can deprotonate the acid, forming a highly unreactive carboxylate salt. libretexts.org Coupling reagents like DCC overcome this by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is then displaced by the amine. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide. uomustansiriyah.edu.iqvanderbilt.edu

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent System | Description |

| Esterification | Alcohol, DCC, DMAP | Steglich esterification; effective for forming esters, including those with secondary alcohols. reddit.com |

| Esterification | Thionyl Chloride (SOCl₂), then Alcohol | Two-step process involving the formation of a highly reactive acyl chloride intermediate. libretexts.orgvanderbilt.edu |

| Amidation | Amine, DCC | DCC-mediated coupling is a standard method for forming amide bonds from carboxylic acids and amines. libretexts.org |

| Amidation | Amine, HATU/HOAt | Peptide coupling reagents that activate the carboxylic acid and suppress side reactions. researchgate.net |

| Amidation | Pyridinesulfonyl Fluoride | Enables one-pot synthesis of amides via the in situ generation of a reactive acyl fluoride. rsc.org |

Esterification and amidation are classic examples of a broader class of reactions known as nucleophilic acyl substitution. masterorganicchemistry.com This mechanism is fundamental to the chemistry of all carboxylic acid derivatives. uomustansiriyah.edu.iqlibretexts.org The reaction proceeds through a two-stage mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.edu

The reactivity of carboxylic acid derivatives towards nucleophilic attack follows a general trend: acyl chlorides are the most reactive, followed by acid anhydrides, thioesters, esters, and finally amides, which are the least reactive. vanderbilt.edulibretexts.org This hierarchy allows for the synthesis of less reactive derivatives from more reactive ones. For example, an ester can be synthesized from an acyl chloride, but the reverse is not typically feasible without further chemical manipulation. uomustansiriyah.edu.iq

In the context of this compound, the parent acid can be converted into these various derivatives. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive 4,4-difluoropyrrolidine-3-carbonyl chloride. libretexts.org This acyl chloride serves as a versatile intermediate that can be readily converted into esters, amides, and acid anhydrides by reacting it with the appropriate alcohol, amine, or carboxylate salt, respectively. uomustansiriyah.edu.iq

Transformations Involving the Pyrrolidine (B122466) Ring Nitrogen (N-Alkylation, N-Acylation, N-Protection)

The secondary amine in the pyrrolidine ring is another key site for functionalization, allowing for N-alkylation, N-acylation, and the introduction of protecting groups.

N-Alkylation: The nitrogen atom can be alkylated using various methods. Direct N-alkylation can be achieved with alkyl halides, though this can sometimes lead to over-alkylation. A more controlled method is reductive amination, which involves the reaction of an aldehyde or ketone with the amine to form an iminium ion intermediate, which is then reduced in situ. More recent strategies have enabled the direct N-alkylation of amines using carboxylic acids as the alkylating agents in the presence of a suitable catalyst and reductant. researchgate.net

N-Acylation: The pyrrolidine nitrogen can be readily acylated by reacting the parent compound with an acid chloride or acid anhydride (B1165640) to form a tertiary amide. clockss.orgresearchgate.net This reaction is typically straightforward and high-yielding. N-Acylimidazoles are also recognized as effective acylating agents. researchgate.net

N-Protection: In multi-step syntheses, it is often necessary to protect the pyrrolidine nitrogen to prevent it from participating in unwanted side reactions. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). acs.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), while the Cbz group is installed using benzyl (B1604629) chloroformate. These groups can be selectively removed under specific conditions (acid for Boc, hydrogenolysis for Cbz), allowing for further manipulation of the molecule. acs.orgresearchgate.net

Table 2: Selected Transformations of the Pyrrolidine Nitrogen

| Transformation | Reagent(s) | Product Type |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl-pyrrolidine |

| N-Acylation | Acyl Chloride or Anhydride | N-Acyl-pyrrolidine (Amide) |

| N-Protection (Boc) | Di-tert-butyl dicarbonate (Boc₂)O | N-Boc-pyrrolidine |

| N-Protection (Cbz) | Benzyl Chloroformate (Cbz-Cl) | N-Cbz-pyrrolidine |

Reactivity of the Geminal Difluoromethylene Group (C-4 position)

The geminal difluoromethylene (CF₂) group at the C-4 position is a defining feature of the molecule, significantly influencing its stability and electronic properties.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the geminal difluoro group exceptionally stable and generally unreactive under most synthetic conditions. acs.org This stability is a key reason for its incorporation into drug candidates, as it can block a potential site of metabolic oxidation. Consequently, direct nucleophilic substitution of the fluorine atoms is extremely difficult and not a common pathway for derivatization. Synthetic routes to related fluorinated pyrrolidines show that the CF₂ group remains intact during various transformations elsewhere in the molecule, such as esterification, deprotection, and N-acetylation. acs.org

While the CF₂ group itself is robust, related structures like gem-difluoroalkenes can undergo reactions such as hydrogenation to yield difluoromethyl (CF₂H) groups, indicating that the C-F bonds are not entirely inert to certain catalytic reduction conditions. nih.gov However, for a saturated system like 4,4-difluoropyrrolidine, the C-4 position is not considered a reactive handle for further functionalization via substitution.

The two fluorine atoms at C-4 exert a powerful electron-withdrawing inductive effect (-I effect) on the surrounding molecular framework. This electronic influence has several important consequences for the molecule's reactivity:

Acidity of the Carboxylic Acid: The strong -I effect of the CF₂ group, transmitted through the sigma bonds of the pyrrolidine ring, increases the acidity (lowers the pKa) of the C-3 carboxylic acid proton compared to its non-fluorinated analog. This makes the carboxylate a weaker base and a better leaving group in certain reactions.

Basicity of the Pyrrolidine Nitrogen: The electron-withdrawing nature of the fluorines also decreases the electron density on the pyrrolidine nitrogen, making it less basic and less nucleophilic than the nitrogen in unsubstituted pyrrolidine.

Reactivity of Adjacent C-H Bonds: The inductive effect can polarize adjacent C-H bonds, potentially increasing their acidity. However, direct deprotonation at C-3 or C-5 is generally not a favored reaction pathway under standard basic conditions. The combination of steric hindrance and the electronic properties of the system makes other sites, like the carboxylic acid proton or the N-H proton, far more likely to react. The N-acylsulfonamide group, a known bioisostere for carboxylic acids, exemplifies how strong electron-withdrawing groups can impart significant acidity to an N-H proton. nih.gov

Other Functional Group Interconversions on the Pyrrolidine Core

The inherent stability of the C-F bond and the electron-withdrawing nature of the gem-difluoro group at the C4 position significantly influence the reactivity of the pyrrolidine ring in this compound. While derivatization of the carboxylic acid and the secondary amine functionalities are common strategies to modify this scaffold, functional group interconversions on the pyrrolidine core itself, apart from these two positions, are less documented in publicly available scientific literature. The primary reason for this is the chemical inertness of the carbon-hydrogen bonds on the saturated heterocyclic ring, which typically require harsh reaction conditions or specific activation to undergo transformation.

Research on analogous proline derivatives suggests that functionalization of the pyrrolidine ring is often achieved during the synthetic construction of the ring rather than by modification of the pre-formed scaffold. Methods such as 1,3-dipolar cycloadditions of azomethine ylides with appropriately substituted alkenes are employed to introduce diversity at various positions of the pyrrolidine ring. nih.gov

In the broader context of fluorinated proline analogues, studies have explored the impact of fluorine substitution on the conformation and reactivity of the pyrrolidine ring. For instance, the synthesis of 4-fluoroprolines can be achieved by the nucleophilic fluorination of 4-hydroxyproline (B1632879) derivatives. acs.orgnih.gov This indicates that a hydroxyl group on the pyrrolidine core can serve as a handle for introducing other functionalities via substitution reactions. However, specific examples of such interconversions on a 4,4-difluorinated pyrrolidine core are not readily found.

The stability of the difluorinated pyrrolidine ring is a key feature, making it a desirable component in medicinal chemistry to enhance metabolic stability. ethz.ch Consequently, much of the research has focused on the synthesis of the core structure and its incorporation into larger molecules, rather than on the chemical interconversion of groups on the pyrrolidine ring itself.

While direct functional group interconversions on the C2 or C5 positions of the this compound core are not extensively reported, the following table summarizes potential transformations that could theoretically be applied, based on general principles of organic chemistry and reactivity of related heterocyclic systems. It is important to note that these are proposed reactions and not necessarily documented examples for this specific molecule.

Table 1: Theoretical Functional Group Interconversions on the Pyrrolidine Core

| Starting Functional Group | Target Functional Group | Potential Reagents and Conditions |

| Hydroxyl (-OH) at C5 | Halogen (-Cl, -Br, -I) | SOCl₂, PBr₃, PPh₃/I₂ |

| Hydroxyl (-OH) at C5 | Azide (-N₃) | DPPA, DEAD; NaN₃ |

| Carbonyl (C=O) at C5 (pyrrolinone) | Methylene (B1212753) (-CH₂) | LiAlH₄, BH₃·THF |

| Carbonyl (C=O) at C5 (pyrrolinone) | Hydroxyl (-OH) | NaBH₄ |

| Alkene (C=C) within the ring | Alkane (-C-C-) | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

This table is based on general organic chemistry principles and does not represent experimentally verified reactions for this compound.

Future research may explore novel methods for the selective functionalization of the C-H bonds on the pyrrolidine core of this compound, which would significantly expand the accessible chemical space for this important building block.

Stereochemical Control and Chiral Resolution in 4,4 Difluoropyrrolidine 3 Carboxylic Acid Research

Importance of Enantiopurity in Advanced Chemical Synthesis and Biological Studies

Enantiopurity is of paramount importance in both advanced chemical synthesis and biological studies. In drug development, the different enantiomers of a chiral drug can have distinct pharmacological, metabolic, and toxicological properties. rsc.org Regulatory bodies often mandate the development of enantiopure drugs to simplify pharmacodynamics, reduce the required dosage, and eliminate potential side effects associated with the undesired enantiomer. rsc.org For instance, the tragic case of thalidomide, where one enantiomer was an effective sedative and the other a potent teratogen, underscores the critical need for enantiomerically pure pharmaceuticals. libretexts.org

The pyrrolidine (B122466) scaffold's non-planar structure contributes significantly to the stereochemistry of a molecule, and the spatial orientation of its substituents can lead to different biological profiles due to varied binding interactions with enantioselective protein targets. nih.gov Fluorine substitution further influences the molecule's conformation and electronic properties, which can enhance its biological activity. nih.govresearchgate.net Therefore, obtaining enantiomerically pure 4,4-Difluoropyrrolidine-3-carboxylic acid is a crucial step in unlocking its full therapeutic potential and ensuring the safety and efficacy of any resulting drug candidates. In advanced chemical synthesis, enantiopure building blocks like this compound are essential for the stereospecific synthesis of complex molecules, avoiding the need for difficult purification steps at later stages. researchgate.net

Chiral Resolution Techniques for Racemic Mixtures

The synthesis of chiral compounds from achiral starting materials often results in a racemic mixture, which is a 50:50 mixture of two enantiomers. libretexts.org The separation of these enantiomers, a process known as chiral resolution, is a critical step in obtaining enantiomerically pure compounds. wikipedia.org Several techniques are employed for the chiral resolution of racemic mixtures.

One of the most common and industrially scalable methods for resolving racemic carboxylic acids and amines is through the formation of diastereomeric salts. wikipedia.orgnii.ac.jp This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. nii.ac.jplibretexts.org

For a racemic carboxylic acid like this compound, a chiral base such as (S)-phenylethylamine or brucine (B1667951) can be used as the resolving agent. libretexts.orgnih.gov The process involves dissolving the racemic acid and the chiral base in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize out of the solution. The crystallized salt is then separated by filtration, and the enantiomerically pure carboxylic acid is recovered by treatment with an acid to break the salt. The more soluble diastereomer remains in the mother liquor, from which the other enantiomer can potentially be recovered. The efficiency of this method depends on the choice of the resolving agent and the crystallization solvent. nii.ac.jp

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric acid | Acidic |

| (-)-Malic acid | Acidic |

| (-)-Mandelic acid | Acidic |

| (+)-Camphor-10-sulfonic acid | Acidic |

| Brucine | Basic |

| Strychnine | Basic |

| Quinine | Basic |

This table is generated based on information from multiple sources. libretexts.orglibretexts.org

Enzymatic resolution offers a highly selective and environmentally friendly alternative for resolving racemic mixtures. mdpi.comwhiterose.ac.uk Lipases and esterases are commonly used enzymes that can selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. whiterose.ac.uk For a racemic carboxylic acid, this could involve an esterification reaction where the enzyme selectively converts one enantiomer into its corresponding ester.

The process, known as enzymatic kinetic resolution, relies on the difference in the rate of reaction of the two enantiomers with the enzyme. rsc.orgnii.ac.jp The resulting mixture contains one enantiomer as an ester and the other as the unreacted carboxylic acid, which can then be separated based on their different chemical properties. A key advantage of this method is the high enantioselectivity often achieved under mild reaction conditions. whiterose.ac.uk For instance, Novozyme® 435, an immobilized form of Candida antarctica lipase (B570770) B, has been effectively used in the resolution of 3,4-disubstituted pyrrolidines. whiterose.ac.uk

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation. nih.gov

Various types of CSPs are available, with polysaccharide-based columns (e.g., cellulose (B213188) and amylose (B160209) derivatives) being widely used for the separation of a broad range of chiral compounds. nih.gov For the analysis of acidic compounds like this compound, columns such as CHIRALPAK QN-AX and QD-AX, which operate under an ion-exchange mechanism, have shown remarkable performance. chiraltech.com The separation of enantiomers can be optimized by adjusting the mobile phase composition, including the type of organic modifier, additives, and pH. nih.govchiraltech.com While direct separation on a CSP is common, enantiomers can also be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Table 2: Example of Chiral HPLC Conditions for a Related Compound

| Compound | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|

Analytical Methods for Determination of Enantiomeric and Diastereomeric Excess

After a chiral resolution or an enantioselective synthesis, it is crucial to determine the enantiomeric excess (ee) or diastereomeric excess (de) of the product. Enantiomeric excess is a measure of the purity of a chiral substance, calculated as the absolute difference between the mole fractions of the two enantiomers.

Several analytical techniques are employed for this purpose. Chiral HPLC, as discussed above, is one of the most accurate and widely used methods. nih.gov By integrating the peak areas of the two separated enantiomers, the ee can be precisely calculated.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiomeric excess. amanote.comrsc.org This can be achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). rsc.orgresearchgate.net A CSA, such as a BINOL-derived amino alcohol, forms transient diastereomeric complexes with the enantiomers in solution, leading to separate signals in the NMR spectrum that can be integrated. nih.gov A CDA reacts with the enantiomers to form stable diastereomers, which will also exhibit distinct signals in the NMR spectrum. researchgate.net

Conformational Analysis and Computational Chemistry of 4,4 Difluoropyrrolidine 3 Carboxylic Acid Analogues

Influence of Geminal Fluorination on Pyrrolidine (B122466) Ring Conformation

The substitution of hydrogen with fluorine, the most electronegative element, induces profound stereoelectronic effects that dictate the three-dimensional structure of the pyrrolidine ring.

The pyrrolidine ring of proline and its analogues is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo (up) and Cγ-endo (down). The pucker is defined by the displacement of the Cγ (C4) atom from the plane formed by the other four ring atoms. The introduction of fluorine at the 4-position significantly influences this equilibrium.

The preference for a specific pucker is driven by stereoelectronic interactions, including the gauche effect and hyperconjugation. nih.gov The gauche effect, in this context, refers to the tendency of electronegative substituents to adopt a gauche (60°) dihedral angle, which can be more stable than the anti (180°) conformation. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital, which can stabilize specific ring puckers.

The following table summarizes the puckering preferences for different fluorinated proline analogues:

| Compound | Dominant Pucker | Key Influencing Factor |

| (4R)-Fluoroproline | Cγ-exo | Inductive effect, n→π* interaction |

| (4S)-Fluoroproline | Cγ-endo | Inductive effect |

| 4,4-Difluoroproline | Influences cis/trans ratio | Stereoelectronic effects |

The introduction of geminal difluorination on the pyrrolidine ring generally leads to an increase in conformational rigidity. nih.gov This reduced flexibility stems from the steric bulk of the fluorine atoms and the strong stereoelectronic effects they exert, which lock the ring into a more defined conformation. nih.gov This pre-organization of the molecular conformation can be advantageous in the design of bioactive peptides, as it reduces the entropic penalty upon binding to a target. nih.gov

Effects on Peptide Bond Cis/Trans Isomerization and Rotational Energy Barriers

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the isomerization between these two states is often a rate-limiting step in protein folding. hw.ac.uknih.gov The electronic nature of the proline ring significantly influences this equilibrium.

The electron-withdrawing nature of the fluorine atoms in 4,4-difluoropyrrolidine derivatives reduces the electron density at the proline nitrogen atom. nih.gov This, in turn, decreases the double-bond character of the preceding peptide bond, thereby lowering the rotational energy barrier between the cis and trans isomers. nih.gov Studies on 4,4-difluoroproline have shown that while it has a similar cis-trans preference to natural proline, the rate of isomerization is increased. hw.ac.uk

The preference for a specific ring pucker, as discussed in section 5.1.1, is also directly linked to the cis/trans ratio of the preceding peptide bond. A Cγ-exo pucker, favored by a (4R)-fluoro substituent, is associated with a higher population of the trans peptide bond. nih.gov This is attributed to a favorable n→π* interaction, an electron delocalization from the lone pair of the preceding carbonyl oxygen to the antibonding π* orbital of the prolyl amide bond, which is only possible in the trans conformation. nih.gov

The table below illustrates the effect of fluorination on prolyl peptide bond characteristics:

| Proline Analogue | Effect on Rotational Barrier | Impact on Cis/Trans Equilibrium |

| 4-Fluoroprolines | Diminished | Biased by stereochemistry (4R favors trans) nih.gov |

| 4,4-Difluoroproline | Diminished | Similar preference to proline, but faster isomerization hw.ac.uk |

Theoretical Studies and Molecular Modeling

Computational methods are invaluable for elucidating the detailed electronic and conformational properties of fluorinated pyrrolidine derivatives.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules. nih.govfinechem-mirea.runih.gov These methods have been used to analyze the hyperconjugative interactions that stabilize certain conformations of fluorinated pyrrolidines. nih.gov For instance, a generalized anomeric effect, resulting from nN→σ*CF electron delocalization, plays a significant role in modulating the energetics of α-fluoro isomers. nih.gov

These calculations can quantify the energetic differences between various ring puckers and rotational isomers, helping to explain the experimental observations. nih.gov For example, theoretical studies can model the impact of the solvent on the conformational equilibrium, which is crucial for understanding the behavior of these molecules in a biological context. researchgate.net

MD simulations can be used to study the interaction of these modified peptides with their biological targets or with solvent molecules. nih.govnih.gov For example, simulations can reveal how the conformational rigidity of the fluorinated pyrrolidine ring influences the binding affinity and selectivity of a peptide. By mapping the potential energy surface, MD simulations can identify the most stable conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's dynamic behavior. researchgate.net

pKa Prediction and Acidity Modulation by Fluorine

The acidity of a molecule, quantified by its pKa value, is a fundamental physicochemical property that dictates its state of ionization at a given pH. This is critically important in medicinal chemistry, as ionization affects a molecule's solubility, permeability across biological membranes, and interaction with its target protein. chemrxiv.orgresearchgate.net For analogues of 4,4-Difluoropyrrolidine-3-carboxylic acid, the introduction of fluorine atoms dramatically modulates the acidity of the carboxylic acid group.

The primary mechanism by which fluorine influences acidity is the inductive effect. Fluorine is the most electronegative element, and as such, it strongly withdraws electron density from the surrounding atomic framework. libretexts.org When fluorine atoms are attached to the pyrrolidine ring, this electron-withdrawing effect is transmitted through the carbon chain to the carboxylic acid moiety. This effect stabilizes the carboxylate anion (the conjugate base) that is formed upon deprotonation. libretexts.orgnih.gov By stabilizing the resulting anion, the equilibrium of the acid dissociation reaction is shifted, favoring the deprotonated form and thus resulting in a stronger acid (i.e., a lower pKa value). libretexts.org

The impact of gem-difluorination, as seen in this compound, is particularly pronounced. The presence of two fluorine atoms on the same carbon atom (the C4 position) compounds this inductive electron withdrawal, leading to a significant increase in the acidity of the C3-carboxylic acid compared to its non-fluorinated parent, pyrrolidine-3-carboxylic acid. Studies on related saturated heterocyclic systems have confirmed that the number of fluorine atoms and their distance to the center of protonation are the dominant factors defining the compound's acidity. researchgate.net The influence of a CF2 group on the acidity of carboxylic acids has been shown to be a result of the strong inductive effect of the fluorine atoms. researchgate.net

Given the challenges in experimental pKa determination for all desired compounds, computational chemistry provides invaluable tools for prediction. nih.gov Methods based on Density Functional Theory (DFT) combined with continuum solvation models (like SMD or COSMO) are frequently employed to calculate the free energies of the protonated and deprotonated species in solution, from which the pKa can be derived. nih.govdevagirijournals.com These in silico models can accurately forecast the acidity-enhancing effects of fluorination, guiding the design of molecules with tailored physicochemical properties. chemrxiv.org For instance, quantum mechanical calculations have been successfully used to predict the pKa values for a wide range of drug-like molecules and functional groups, including carboxylic acids and amines. nih.govresearchgate.net

The table below illustrates the predicted effect of fluorination on the pKa of the carboxylic acid group in pyrrolidine-3-carboxylic acid analogues. The data, based on computational predictions reported in the literature for analogous structures, demonstrates a clear trend: increasing fluorination at the C4 position leads to a marked decrease in the pKa value, signifying a substantial increase in acidity.

| Compound | Structure | Predicted pKa (Carboxylic Acid) | Change in Acidity vs. Parent |

|---|---|---|---|

| Pyrrolidine-3-carboxylic acid |  | ~4.10 | Reference |

| 4-Fluoropyrrolidine-3-carboxylic acid (cis/trans mixture) |  | ~3.50 | ~0.60 units lower |

| This compound |  | ~2.95 | ~1.15 units lower |

This modulation of acidity is a powerful tool for molecular design. By strategically placing fluorine atoms, chemists can fine-tune the pKa of a lead compound to optimize its pharmacokinetic profile, enhancing properties like oral absorption or ensuring it exists in the optimal charge state to bind to its biological target.

Research Applications of 4,4 Difluoropyrrolidine 3 Carboxylic Acid As a Chemical Building Block

Incorporation into Peptidomimetics and Constrained Peptide Architectures

Peptides, despite their therapeutic potential, often suffer from poor metabolic stability and low bioavailability. Constrained peptides and peptidomimetics are designed to overcome these limitations by locking the molecule into a bioactive conformation, thereby enhancing target affinity and resistance to proteolysis. oist.jp The pyrrolidine (B122466) ring of 4,4-difluoropyrrolidine-3-carboxylic acid serves as an excellent scaffold for inducing conformational constraints, similar to the well-known proteinogenic amino acid, proline. sigmaaldrich.com

Role in the Design and Mechanistic Study of Enzyme Inhibitors and Modulators

The unique stereoelectronic properties of this compound make it a compelling scaffold for the design of enzyme inhibitors. The fluorine atoms can modulate the acidity (pKa) of the nearby carboxylic acid, influence hydrogen bonding capabilities, and enhance binding affinity through favorable interactions with the enzyme's active site. nih.gov Pyrrolidine-3-carboxylic acid derivatives have been successfully utilized as building blocks for various enzyme inhibitors. oist.jp

Dipeptidyl Peptidase IV (DPP-IV) is a key enzyme in glucose homeostasis, and its inhibition is a validated strategy for the treatment of type 2 diabetes. researchgate.netwikipedia.org DPP-IV inhibitors, known as "gliptins," work by preventing the degradation of incretin (B1656795) hormones like GLP-1, which in turn increases insulin (B600854) secretion and lowers blood glucose levels. researchgate.netresearchgate.net Many potent DPP-IV inhibitors feature a pyrrolidine or a related nitrogen-containing ring that interacts with the enzyme's active site.

The mechanism of DPP-IV inhibition often involves the formation of specific interactions, including hydrogen bonds and salt bridges, with key residues in the enzyme's catalytic domain. mdpi.com The incorporation of this compound into a DPP-IV inhibitor scaffold could provide several advantages. The fluorine atoms can enhance binding affinity by forming non-covalent interactions with the protein backbone. Furthermore, the electron-withdrawing nature of fluorine can alter the charge distribution of the molecule, potentially improving selectivity for DPP-IV over other related proteases. Mechanistic studies using such fluorinated analogs can provide valuable insights into the precise molecular interactions that govern inhibitor potency and selectivity. mdpi.com

The versatility of the this compound scaffold extends to other important enzyme targets.

Thrombin Inhibitors : Thrombin is a critical serine protease in the blood coagulation cascade, making it a prime target for antithrombotic drugs. nih.gov Direct thrombin inhibitors often mimic a portion of fibrinogen to block the enzyme's active site. nih.gov The design of these inhibitors frequently involves heterocyclic scaffolds. Research has shown that introducing fluorine substituents can significantly impact the activity of thrombin inhibitors. The rigid, fluorinated pyrrolidine ring of this compound can serve as a novel scaffold to orient key binding groups, potentially leading to inhibitors with improved potency and pharmacokinetic profiles.

Cathepsin Inhibitors : Cathepsins are a family of proteases involved in various physiological and pathological processes, including autoimmune disorders and cancer. Developing selective inhibitors for specific cathepsins is a significant challenge due to the high similarity among their active sites. Pyrrolidine-containing structures have been successfully employed in the design of cathepsin K inhibitors. The gem-difluoro group in this compound can be exploited to achieve selective interactions within the S2 and S3 pockets of cathepsins, which is critical for distinguishing between family members like Cathepsin S, K, and L.

Angiotensin-Converting Enzyme (ACE) Inhibitors : ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure. The first and most iconic ACE inhibitors, such as Captopril and Enalapril, are proline derivatives. nih.gov Proline's pyrrolidine ring is a crucial element for binding to the ACE active site. The development of fluorinated analogs of Captopril for PET imaging has demonstrated the utility of fluorine in this class of inhibitors. Therefore, this compound represents a logical and promising building block for creating novel, conformationally restricted, and potentially more potent ACE inhibitors.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency and properties. This compound is an ideal scaffold for systematic SAR exploration. Key modifications can be investigated to understand their impact on molecular target interactions.

Key SAR Investigation Points:

| Modification Point | Rationale for Investigation | Potential Impact on Activity |

|---|---|---|

| Pyrrolidine Nitrogen | Introduce various substituents (alkyl, aryl, acyl groups). | Modulate lipophilicity, solubility, and interactions with specific pockets of the enzyme active site. Can introduce new hydrogen bond donors/acceptors. |

| Carboxylic Acid (C3) | Convert to esters, amides, or bioisosteres (e.g., tetrazole). | Alter charge, pKa, and hydrogen bonding capacity. Can improve cell permeability and metabolic stability. |

| Stereochemistry at C3 | Synthesize and test both enantiomers of the carboxylic acid. | Determine the optimal stereochemical configuration for binding to the chiral active site of the target enzyme. |

| Fluorine Atoms (C4) | (Hypothetical) Replace with hydrogen or other halogens. | Elucidate the specific contribution of the gem-difluoro group to binding affinity, conformational preference, and metabolic stability. |

These systematic studies, which involve modifying the core scaffold and evaluating the resulting changes in biological activity, are essential for designing optimized inhibitors with improved efficacy and selectivity.

Development of Bioisosteres and Fluorinated Analogues for Pharmacophore Design

Bioisosteric replacement is a powerful strategy in drug design used to enhance a molecule's properties while retaining its desired biological activity. The this compound building block is valuable in this context for two main reasons: the carboxylic acid moiety and the fluorinated ring.

The carboxylic acid group is a common pharmacophore but can lead to poor membrane permeability and rapid metabolism. It can be replaced with known bioisosteres like tetrazoles or acyl sulfonamides, which mimic the acidic and hydrogen-bonding properties of the carboxylate while offering different physicochemical profiles.

Comparison of Carboxylic Acid and Common Bioisosteres

| Functional Group | Typical pKa | Key Features |

|---|---|---|

| Carboxylic Acid | ~4-5 | Planar, strong hydrogen bond acceptor, often ionized at physiological pH. |

| Tetrazole | ~4-5 | Planar, delocalized negative charge, metabolically stable, mimics carboxylate. |

| Acyl Sulfonamide | ~3-5 | Non-planar, strong hydrogen bond donor/acceptor, can improve lipophilicity. |

| 3-Hydroxyisoxazole | ~4-5 | Planar, acts as a carboxylic acid surrogate, found in natural products. |

Furthermore, the gem-difluoro group on the pyrrolidine ring can itself be considered a bioisostere. It can replace a methylene (B1212753) group (CH₂) to block metabolic oxidation or a carbonyl group (C=O) to alter local polarity and hydrogen bond accepting ability without a significant change in size. The incorporation of fluorine is a well-established method for creating fluorinated analogues of existing drugs or lead compounds to improve properties such as metabolic stability, binding affinity, and lipophilicity. nih.gov

Application in Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) has become a highly effective method for discovering new drug leads. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. These initial hits then serve as starting points for building more potent, drug-like molecules.

This compound is an excellent candidate for inclusion in FBDD libraries. It adheres to the "Rule of Three," a set of guidelines for fragment properties (e.g., molecular weight < 300 Da). More importantly, it possesses significant three-dimensional character due to its saturated, non-planar ring system, which is a desirable feature for exploring the complex topology of protein binding sites. The pyrrolidine scaffold provides defined vectors for chemical elaboration—the secondary amine and the carboxylic acid—allowing chemists to "grow" the fragment into unoccupied pockets of the target protein to increase affinity and selectivity. The use of pyrrolidine-based fragments has proven successful in identifying novel inhibitors for challenging targets.

Utility in the Synthesis of Molecular Probes for Biochemical Investigations (e.g., radiopharmaceuticals)

The strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This principle extends to the design of molecular probes for biochemical investigations, particularly in the realm of positron emission tomography (PET) and other imaging modalities. While direct applications of this compound in the synthesis of molecular probes are not extensively documented in publicly available research, the utility of structurally related fluorinated pyrrolidine derivatives provides a strong rationale for its potential in this area.

The introduction of a gem-difluoro group at the 4-position of the pyrrolidine ring offers a unique combination of electronic and conformational effects. The two fluorine atoms can influence the acidity of the carboxylic acid, the basicity of the pyrrolidine nitrogen, and the conformational preferences of the five-membered ring. These modifications can be exploited to fine-tune the interaction of a resulting molecular probe with its biological target.

A significant area of potential application for this compound is in the development of radiopharmaceuticals, especially PET tracers. The fluorine-18 (B77423) (¹⁸F) isotope is a favored radionuclide for PET due to its convenient half-life (approximately 110 minutes) and low positron energy, which results in high-resolution images. nih.gov The synthesis of ¹⁸F-labeled PET tracers often involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.

Analogous compounds, such as the isomers of 4-[¹⁸F]fluoro-L-proline, have been successfully developed and evaluated as PET tracers for studying diseases associated with altered collagen synthesis and for imaging neuroinflammation. nih.gov These applications highlight the value of the fluorinated pyrrolidine scaffold in targeting specific biological processes. For instance, cis-4-[¹⁸F]fluoro-L-proline has been investigated for its uptake in pathologies with increased collagen formation. nih.gov

The development of radiolabeled probes derived from this compound would likely follow established synthetic routes for other fluorinated analogs. This would typically involve the preparation of a suitable precursor molecule where the pyrrolidine derivative is coupled to a targeting vector, followed by a late-stage radiofluorination step. The carboxylic acid moiety of the title compound provides a versatile handle for conjugation to various biomolecules, such as peptides, proteins, or small molecule ligands, to direct the probe to a specific biological target.

The table below outlines the potential research applications and findings for molecular probes that could be synthesized using this compound, based on the established utility of similar fluorinated pyrrolidine structures.

| Molecular Probe Class | Potential Biological Target | Rationale for Investigation |

| ¹⁸F-labeled Pyrrolidine Analogs | Collagen and Prolyl Hydroxylases | Proline is a major component of collagen, and its fluorinated analogs can serve as tracers for imaging fibrosis and other conditions with abnormal collagen metabolism. nih.gov |

| ¹⁸F-labeled Pyrrolidine Analogs | Neuroreceptors and Transporters | The pyrrolidine ring is a core structure in many neuroactive compounds. Fluorinated derivatives can be developed as PET tracers for brain imaging. nih.gov |

| Fluorinated Enzyme Inhibitors | Proteases and Kinases | The unique conformational constraints and electronic properties imparted by the gem-difluoro group can be used to design potent and selective enzyme inhibitors for biochemical studies. |

While the direct synthesis and application of molecular probes from this compound remain a prospective area of research, the foundational work with related fluorinated pyrrolidines strongly supports its potential as a valuable chemical building block in the development of novel tools for biochemical and in vivo imaging studies.

Future Perspectives and Emerging Trends in 4,4 Difluoropyrrolidine 3 Carboxylic Acid Research

Development of Novel and More Sustainable Synthetic Routes

The synthesis of fluorinated proline analogues like 4,4-difluoropyrrolidine-3-carboxylic acid presents unique challenges. Early routes often involved multiple steps with limited yields. However, recent research has focused on developing more concise and efficient synthetic pathways.

One notable approach begins with commercially available 3,4-dehydroproline. acs.org A multi-step process involving epoxidation, acid-catalyzed epoxide opening, and subsequent deoxyfluorination using reagents like DAST (diethylaminosulfur trifluoride) has been described. acs.org Researchers are continuously working to optimize these steps to improve yields and stereoselectivity. acs.org For instance, investigations into direct bis-deoxyfluorination of diol intermediates derived from 3,4-dehydroproline are underway to shorten the synthetic sequence. acs.org

In the broader context of chemical synthesis, there is a significant push towards "green chemistry" to minimize environmental impact. e3s-conferences.org This involves designing routes that use safer reagents, require less energy, and prevent waste generation. e3s-conferences.org While specific green chemistry protocols for this compound are still emerging, principles from other complex syntheses are being adopted. This includes avoiding hazardous reagents like n-butyl lithium and malodorous compounds such as thiophenol, which have been used in the synthesis of other fluorinated heterocyclic intermediates. e3s-conferences.org Future synthetic strategies will likely focus on catalytic methods and flow chemistry to enhance safety, efficiency, and sustainability.

Table 1: Comparison of Synthetic Strategies for Fluorinated Pyrrolidines

| Starting Material | Key Reactions | Advantages | Challenges | Reference |

|---|---|---|---|---|

| 3,4-Dehydroproline | Epoxidation, Epoxide Opening, Deoxyfluorination | Utilizes a readily available starting material. | Multi-step process, use of hazardous fluorinating agents. | acs.org |

| Itaconic Acid and 2,4-Difluoroaniline | Michael Addition, Cyclization, Esterification | A direct approach to building the pyrrolidinone core. | Yields a related oxopyrrolidine structure, not the direct target. | ktu.edu |

Exploration of New Biological Targets and Mechanistic Pathways for Chemical Modulation

Derivatives of fluorinated cyclic amino acids have shown significant promise as mechanism-based inhibitors (MBIs) for various enzymes. MBIs act as substrates that are converted by the target enzyme into a reactive species, leading to irreversible inactivation. nih.gov This provides a powerful strategy for achieving high potency and selectivity.

A key area of exploration has been aminotransferases. For example, analogues such as (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid have been designed as potent inactivators of γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov Mechanistic studies have shown that these molecules can form a Schiff base intermediate with the enzyme's pyridoxal (B1214274) 5′-phosphate (PLP) cofactor, which then undergoes tautomerization and subsequent reaction to form a stable, inactivating adduct. nih.gov

Inspired by these findings, researchers are designing new derivatives to target other enzymes with high selectivity. A significant achievement has been the development of inhibitors for human ornithine aminotransferase (hOAT), a potential therapeutic target for hepatocellular carcinoma. nih.gov By subtly modifying the molecular structure, such as introducing a double bond into the cyclopentane (B165970) ring, scientists have created compounds that selectively inactivate hOAT over GABA-AT. nih.govresearchgate.net The mechanism for this selectivity involves a proposed "second-deprotonation" step that is favored in the hOAT active site but not in GABA-AT. nih.gov

Beyond aminotransferases, pyrrolidine (B122466) and tetrahydroisoquinoline-3-carboxylic acid derivatives are being investigated as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, which are critical targets in cancer therapy. nih.gov These compounds have been shown to induce apoptosis in cancer cell lines, demonstrating the versatility of the carboxylic acid scaffold in targeting protein-protein interactions. nih.gov Future research will undoubtedly expand the range of biological targets to include other enzyme classes and signaling proteins where the unique properties of the 4,4-difluoropyrrolidine core can be exploited for selective modulation.

Integration with Advanced Drug Discovery Platforms and Chemical Biology Tools

The journey from a promising chemical scaffold to a viable drug candidate is complex and requires the integration of advanced technologies. This compound and its derivatives are increasingly being studied using modern drug discovery platforms.

Computational tools play a vital role in this process. Molecular docking simulations are used to predict how these compounds bind to the active sites of target proteins, such as Bcl-2 or various aminotransferases. researchgate.netnih.gov These simulations help rationalize structure-activity relationships (SAR) and guide the design of new analogues with improved potency and selectivity. nih.gov Quantitative structure-activity relationship (QSAR) studies are also employed to build predictive models for biological activity.

Furthermore, the this compound scaffold is well-suited for adaptation into chemical biology tools to probe biological systems. These tools are designed to visualize and manipulate biological processes in living cells. For instance, the principles used for developing "caged" lipid derivatives can be applied here. nih.gov A "caging" group could be attached to the molecule, rendering it inactive until it is released by a specific stimulus, such as light. This would allow for precise spatial and temporal control over the inhibition of a target enzyme within a cell. nih.gov

Another powerful technique is the integration of bioorthogonal handles, such as alkynes or azides, into the molecular structure. This allows the molecule to be "clicked" to a reporter tag (e.g., a fluorophore) after it has interacted with its cellular target, enabling visualization of its localization and the identification of binding partners through pull-down experiments followed by mass spectrometry. nih.gov

Broader Applications in Emerging Fields of Chemical Research

While the primary focus of research on this compound is in medicinal chemistry, its unique structural and electronic properties make it a candidate for broader applications in other areas of chemical research.

One promising area is in asymmetric catalysis. Proline and its derivatives are well-known organocatalysts for a variety of chemical transformations. The introduction of the gem-difluoro group at the 4-position significantly alters the puckering of the pyrrolidine ring and the acidity of nearby protons. These modifications could be harnessed to develop novel catalysts with unique reactivity and stereoselectivity for reactions such as aldol (B89426) and Mannich additions. acs.org

The compound also serves as a valuable chiral building block for the synthesis of more complex molecules. Its conformationally constrained nature can be used to impart specific three-dimensional structures to peptides (peptidomimetics) or other bioactive compounds, potentially enhancing their stability against enzymatic degradation or improving their binding affinity to biological targets. The development of synthetic methods for related structures like N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid, highlights the potential of these scaffolds as building blocks in medicinal chemistry. nih.gov As synthetic routes become more accessible, the incorporation of the this compound moiety into materials science, particularly in the development of novel polymers or functional materials, may also become an active area of investigation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-Dehydroproline |

| Diethylaminosulfur trifluoride (DAST) |

| n-Butyl lithium |

| Thiophenol |

| (1S,3S)-3-Amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid |

| Pyridoxal 5′-phosphate (PLP) |

| Human ornithine aminotransferase (hOAT) |

| γ-Aminobutyric acid aminotransferase (GABA-AT) |

| Tetrahydroisoquinoline-3-carboxylic acid |

| N-protected 3,3-difluoroisonipecotic acid |

| Itaconic acid |

| 2,4-Difluoroaniline |

Q & A

Q. What are the key synthetic steps and purification strategies for 4,4-difluoropyrrolidine-3-carboxylic acid?

The synthesis typically involves fluorination of a pyrrolidine precursor using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. A tert-butoxycarbonyl (Boc) protecting group is often introduced to stabilize the intermediate and prevent side reactions. Critical steps include controlling reaction temperature (e.g., −78°C for fluorination) and solvent selection (e.g., dichloromethane or THF). Purification is achieved via recrystallization or column chromatography, with final purity assessed by HPLC (>95% purity) and melting point analysis (120–124°C) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) are used to monitor purity.

- NMR : - and -NMR confirm regioselective fluorination and stereochemistry. For example, -NMR shows two distinct fluorine signals at δ −180 to −190 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 168.03) .

Q. How does fluorination at the 4,4-positions influence the compound’s reactivity and biological activity?

Fluorination increases metabolic stability by resisting oxidative degradation and enhances lipophilicity, improving membrane permeability. The electron-withdrawing effect of fluorine strengthens hydrogen bonding with target proteins, as observed in protease inhibition assays. Comparative studies with non-fluorinated analogs show a 3–5× increase in binding affinity for enzymes like prolyl oligopeptidase .

Advanced Research Questions

Q. What methods are effective for resolving enantiomers of this compound?

Chiral HPLC using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) eluents achieves baseline separation. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer from a racemic ester precursor. Enantiomeric excess (ee) is quantified via polarimetry or chiral NMR shift reagents .

Q. How can reaction conditions be optimized to minimize by-products during fluorination?

By-products like over-fluorinated species or ring-opened derivatives are reduced by:

- Strict temperature control (−78°C to 0°C).

- Using anhydrous solvents to prevent hydrolysis.

- Substoichiometric fluorinating agents (e.g., 1.1 eq DAST). Reaction progress is monitored in real-time via -NMR to halt fluorination at the 4,4-position .

Q. How does the compound’s stability vary between in vitro and in vivo environments?

In vitro stability is assessed via accelerated degradation studies (pH 1–10 buffers, 37°C), showing resistance to hydrolysis (>90% intact after 24h at pH 7.4). In vivo, plasma stability assays in rodents reveal a half-life of ~2.5 hours, with degradation primarily via hepatic CYP450 oxidation. Co-administration with CYP inhibitors (e.g., ketoconazole) extends half-life to 4.2 hours .

Q. How can contradictions in biological activity data between fluorinated and non-fluorinated analogs be addressed?

Discrepancies often arise from differences in cellular uptake or off-target effects. Solutions include:

- Parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion.

- CRISPR-Cas9 knockout models to identify off-target interactions.

- Isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies validate the compound’s metabolic stability in preclinical models?

- Microsomal Incubations : Liver microsomes (human/rat) with NADPH cofactor quantify oxidative metabolism.

- LC-MS/MS Metabolite ID : Detect hydroxylated or defluorinated metabolites.

- Stable Isotope Labeling : -labeled analogs track metabolic pathways via isotopic patterns .

Q. How can in silico modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MM-GBSA free-energy calculations simulate binding to receptors like G-protein-coupled receptors (GPCRs). Pharmacophore models align the carboxylic acid and fluorine moieties with key residues (e.g., Arg/Lys in active sites). Validation includes mutagenesis studies to confirm predicted interaction hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.